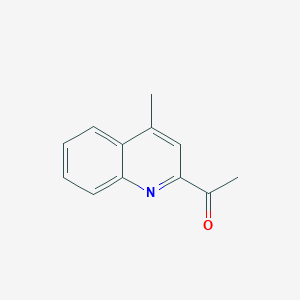

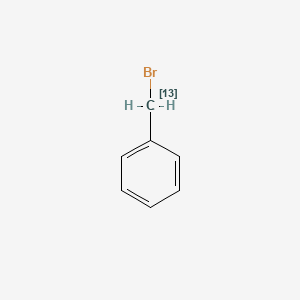

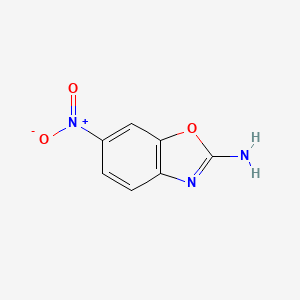

![molecular formula C7H6N4 B1601162 Pyrido[2,3-d]pyrimidin-4-amine CAS No. 37538-65-1](/img/structure/B1601162.png)

Pyrido[2,3-d]pyrimidin-4-amine

Overview

Description

Pyrido[2,3-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .Molecular Structure Analysis

The formation of the pyrido[2,3-d]pyrimidine ring system was confirmed by 1Н and 13С NMR spectroscopy, as well as by IR spectral data . For example, the 1Н NMR spectrum of compound 3 showed proton signals of the pyridine ring as doublets at 6.96 and 8.11 ppm, while the signal of the NH2 group was observed at 7.76 ppm .Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications

Synthesis and Anticancer Activity

Pyrido[2,3-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their potential as anticancer agents. A study by Wei and Malhotra (2012) reported the design of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, prepared through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. These compounds exhibited selective cytotoxicity against breast and renal cancer cell lines, highlighting their promise as targeted anticancer therapies (Wei & Malhotra, 2012).

Antimicrobial and Antioxidant Activities

Saundane et al. (2013) synthesized new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones, pyrazolo[3,4-b]pyridin-3-amines, and pyrido[2,3-d]pyrimidin-4-amines. These compounds were screened for their antimicrobial and antioxidant activities, with some showing significant antibacterial and antifungal effects, as well as notable radical scavenging and metal chelating activities (Saundane et al., 2013).

Corrosion Inhibition

This compound derivatives have also found applications in the field of materials science as corrosion inhibitors. Yadav et al. (2015) studied the inhibitory action of these compounds against mild steel corrosion in acidic medium. Their research revealed that these derivatives act as mixed-type inhibitors, efficiently preventing corrosion through adsorption on the steel surface (Yadav et al., 2015).

Kinase Inhibition for Drug Development

The ability of this compound derivatives to inhibit specific kinases makes them valuable in drug development. Deau et al. (2013) described the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, which were tested for their inhibitory activity against a series of Ser/Thr kinases. One compound, in particular, showed potent and specific inhibition of CLK1 kinase, suggesting potential therapeutic applications (Deau et al., 2013).

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The activation of these targets affects various signaling pathways, leading to a range of downstream effects . For instance, the activation of tyrosine kinase can lead to the activation of several downstream pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

While specific ADME properties of this compound are not readily available, it’s worth noting that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic could potentially impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of targets. For instance, it has been found to have antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . In the context of cancer, it can lead to cell cycle arrest and inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the concentration of its targets in the cellular environment can impact its efficacy . Additionally, the compound’s lipophilicity could influence its stability and action in different physiological environments .

Future Directions

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. This compound has been shown to inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By inhibiting CDKs, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Furthermore, this compound can inhibit the activity of other enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis and repair . By inhibiting these enzymes, the compound can induce DNA damage and promote cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism can lead to the formation of active metabolites that retain the biological activity of the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity, as they determine its availability at the target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles. In the nucleus, the compound can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes . In the mitochondria, this compound can influence mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .

properties

IUPAC Name |

pyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZILSYOEHMXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500480 | |

| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37538-65-1 | |

| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

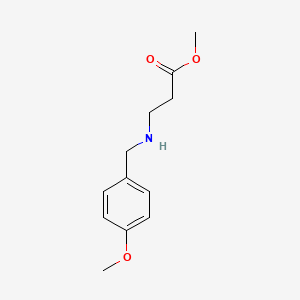

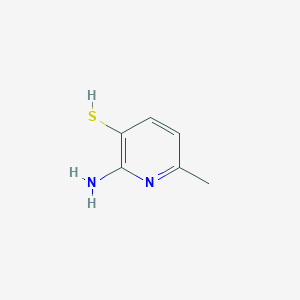

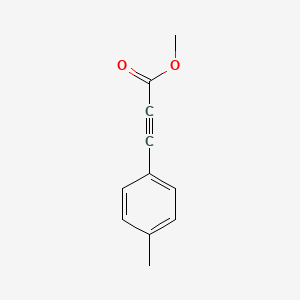

![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)

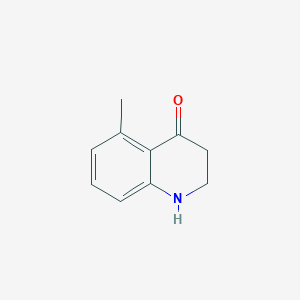

![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)